(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate
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Description
“(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate” is a chemical compound with the molecular formula C17H13NO7 . It has an average mass of 343.288 Da and a monoisotopic mass of 343.069214 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves the use of reagents and conditions such as 10% Na2CO3/distilled water/stirring for 4 hours, followed by DMF/LiH/substituted-benzyl halides (IVa – k)/stirring/RT/4–5 h .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . For instance, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Scientific Research Applications
Synthesis and Antitumor Evaluation
Research has explored the synthesis of novel derivatives with potential antitumor activities. For instance, Racané et al. (2006) described the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles bearing different substituents, which were evaluated for their cytostatic activities against malignant human cell lines. These compounds exhibited significant antitumor activity, suggesting their potential in cancer treatment (Racané et al., 2006).
Antimicrobial Activities
The investigation of antimicrobial properties is another significant application. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against human epidemic-causing bacterial strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Mishra et al., 2019).
Chemical Properties and Reactions
Studies on the chemical properties and reactions of related compounds provide insight into their structural and functional characteristics. For example, Sonar et al. (2007) conducted research on methyl 2,6-dihydroxy-3-nitrobenzoate, analyzing its crystal structure and hydrogen bonding patterns, which contribute to understanding the compound's chemical behavior (Sonar et al., 2007).
Luminescence Sensing and Selective Adsorption
The exploration of luminescence sensing properties and selective adsorption of dyes represents another application area. Guo et al. (2017) synthesized a microporous anionic metal-organic framework that showed potential as a luminescent probe for nitrobenzene and demonstrated rapid and selective separation of methylene blue, highlighting its applicability in sensing and adsorption processes (Guo et al., 2017).
properties
IUPAC Name |
(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7/c19-7-11-1-3-12(4-2-11)17(20)24-9-14-6-15(18(21)22)5-13-8-23-10-25-16(13)14/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHSTAAWFGCWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)C=O)OCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate |
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